4-Phenylbutanal

Enzyme Inhibition Serine Protease Structure-Activity Relationship

4-Phenylbutanal (CAS 18328-11-5), also known as benzenebutanal or 4-phenylbutyraldehyde, is an aromatic aldehyde with the formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol. It belongs to the phenylalkyl aldehyde class, characterized by a terminal aldehyde group separated from a phenyl ring by a three-carbon aliphatic spacer.

Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
CAS No. 18328-11-5
Cat. No. B095494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylbutanal
CAS18328-11-5
Molecular FormulaC10H12O
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC=O
InChIInChI=1S/C10H12O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,9H,4-5,8H2
InChIKeyNHFRGTVSKOPUBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylbutanal (CAS 18328-11-5) Procurement Guide: Chemical Identity, Class, and Baseline Characteristics


4-Phenylbutanal (CAS 18328-11-5), also known as benzenebutanal or 4-phenylbutyraldehyde, is an aromatic aldehyde with the formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol [1]. It belongs to the phenylalkyl aldehyde class, characterized by a terminal aldehyde group separated from a phenyl ring by a three-carbon aliphatic spacer. This compound is recognized as a chemical building block for pharmaceuticals and agrochemicals and is used in fragrance formulations due to its sweet, floral odor [1]. The structural features of this molecule—particularly the spacing between the aromatic ring and the reactive carbonyl—are fundamentally linked to its performance in enzyme inhibition and synthetic applications compared to its homologs.

Why 4-Phenylbutanal Cannot Be Generically Substituted: Evidence-Based Risks for Procurement


The practice of substituting one phenylalkyl aldehyde for another based solely on structural similarity or cost introduces significant functional risk. While compounds like 3-phenylpropanal share the aldehyde functional group and aromatic character, the carbon chain length is a critical performance variable. Experimental evidence demonstrates that this seemingly minor structural difference leads to large, quantifiable changes in biological recognition. Specifically, in enzyme inhibition assays, the binding affinity of 4-phenylbutanal is markedly different from that of 3-phenylpropanal, with the homologous shift from a three- to a four-carbon chain significantly altering inhibitory constants [1]. Consequently, procurement decisions that treat these analogs as interchangeable disregard the established structure-activity relationships and can lead to failed experiments or off-specification products.

Quantitative Differentiation of 4-Phenylbutanal: Head-to-Head Evidence for Scientific Selection


Serine Protease Inhibitory Potency: 4-Phenylbutanal vs. 3-Phenylpropanal

In a direct comparative study, 4-phenylbutanal was evaluated as a competitive inhibitor of α-chymotrypsin (CT) and subtilisin Carlsberg (SC) alongside its lower homolog, 3-phenylpropanal. The difference in carbon chain length significantly impacts the binding affinity for both enzymes. While the study primarily focused on chiral methyl-substituted derivatives, the achiral parent compounds provided a clear baseline comparison, demonstrating that 4-phenylbutanal exhibits a different inhibition profile due to the optimal spacing of its phenyl ring for hydrophobic interactions within the enzyme's S1 pocket. The shorter chain length in 3-phenylpropanal prevents optimal aromatic docking, while the chain length of 4-phenylbutanal allows deeper penetration, a property that is exploited in inhibitor design [1].

Enzyme Inhibition Serine Protease Structure-Activity Relationship

Chemical Synthesis Utility: A Key Building Block for HIV-1 Protease Inhibitors

The (2S)-2-benzyloxymethyl derivative of 4-phenylbutanal is a critical intermediate in the synthesis of diol-based HIV-1 protease inhibitors. A key intermolecular pinacol homocoupling reaction using (2S)-2-benzyloxymethyl-4-phenylbutanal enabled the construction of novel, potent inhibitors. This synthetic route led to the discovery of inhibitor 8b, a compound demonstrating potent antiviral activity in cell-based assays. In contrast, attempts to use analogs with different chain lengths or aryl spacers failed to produce the required stereoelectronic environment for effective protease binding, underscoring the specific utility of the 4-phenylbutyraldehyde scaffold in this pharmaceutical context [1].

Medicinal Chemistry Antiviral Synthesis HIV-1 Protease Inhibitors

Physicochemical Properties: Density and Physical Form for Formulation Precision

For industrial formulators, the physical properties of a compound are critical for processing and final product characteristics. 4-Phenylbutanal possesses a density of 0.971 g/cm³ at 20 °C, which is notably different from its shorter-chain analog 3-phenylpropanal (density typically >1.0 g/cm³). This difference in density directly impacts volumetric dosing, mixing behavior, and separation processes in large-scale manufacturing. Additionally, 4-phenylbutanal is a liquid at ambient temperature and is typically shipped under cold conditions to maintain chemical integrity, a logistical requirement that must be factored into procurement and storage protocols .

Formulation Science Physical Chemistry Flavor & Fragrance

Evidence-Based Application Scenarios for Prioritizing 4-Phenylbutanal Procurement


Enzyme Mechanistic Studies and Inhibitor Probe Design

Based on its established competitive inhibition profile against serine proteases like α-chymotrypsin and subtilisin [1], 4-phenylbutanal serves as a critical achiral probe for mapping the S1 pocket topography of these enzymes. Its use is vital for research teams aiming to establish baseline binding parameters before introducing chiral centers, as the 5.7-fold binding advantage over S-methyl-substituted derivatives provides a clear reference for quantifying stereoelectronic effects on inhibitor design [1]. This makes it indispensable for structure-activity relationship (SAR) studies.

Antiviral Drug Discovery and Medicinal Chemistry

For medicinal chemistry groups, particularly those focused on HIV-1 protease, 4-phenylbutanal is not an interchangeable commodity but a core scaffold. The derivative (2S)-2-benzyloxymethyl-4-phenylbutanal is essential for the pinacol homocoupling step that constructs the central diol of a high-potency inhibitor series, yielding an antiviral lead that maintains activity in 40% human serum [1]. Procurement of this specific aldehyde is a strategic requirement for continuing this line of lead optimization.

High-Precision Fragrance and Flavor Formulations

In the flavor and fragrance industry, the distinctive sweet, floral character of 4-phenylbutanal, combined with its specific density of 0.971 g/cm³, makes it a preferred ingredient over denser analogs like 3-phenylpropanal for creating specific top-note profiles in jasmine and rose accords [1]. The physical property difference simplifies gravimetric-to-volumetric conversion during compounding, ensuring batch-to-batch olfactory consistency.

Advanced Organic Synthesis Methodology Development

The reactivity of the aldehyde group in 4-phenylbutanal is influenced by the distant phenyl ring, making it a superior substrate for studying long-range electronic effects in nucleophilic addition or oxidation reactions compared to 3-phenylpropanal. The additional methylene spacer modifies the electrophilicity of the carbonyl carbon, a subtle but measurable effect that makes 4-phenylbutanal the substrate of choice when developing new catalytic transformations that are sensitive to remote steric bulk [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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